
Vegfr2-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr2-IN-3 is a compound known for its inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing vessels. By inhibiting VEGFR-2, this compound can potentially be used in treatments for diseases characterized by abnormal angiogenesis, such as cancer and certain eye diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr2-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the creation of the central scaffold of the molecule through a series of organic reactions.
Functionalization: Adding functional groups to the core structure to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring that the process is environmentally friendly and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr2-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of this compound, while reduction could produce a more reduced form .
Applications De Recherche Scientifique
Vegfr2-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of angiogenesis and the role of VEGFR-2 in this process.
Biology: Helps in understanding the cellular and molecular mechanisms underlying angiogenesis.
Medicine: Potential therapeutic agent for diseases characterized by abnormal angiogenesis, such as cancer and age-related macular degeneration.
Industry: Could be used in the development of new drugs targeting VEGFR-2
Mécanisme D'action
Vegfr2-IN-3 exerts its effects by binding to the VEGFR-2 receptor, preventing its activation by vascular endothelial growth factors. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunitinib: Another VEGFR-2 inhibitor used in cancer therapy.
Sorafenib: Inhibits multiple kinases, including VEGFR-2, and is used in the treatment of liver and kidney cancers.
Tivozanib: A potent and selective VEGFR-2 inhibitor used in renal cell carcinoma .
Uniqueness
Vegfr2-IN-3 is unique in its specific binding affinity and inhibitory potency towards VEGFR-2. This makes it a valuable tool in both research and potential therapeutic applications, offering advantages in terms of specificity and reduced side effects compared to other inhibitors .
Propriétés
Formule moléculaire |
C26H28ClN5O4 |
|---|---|
Poids moléculaire |
510.0 g/mol |
Nom IUPAC |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-(2-pyrrolidin-1-ylethoxy)quinoline-6-carboxamide |
InChI |
InChI=1S/C26H28ClN5O4/c27-20-13-17(5-6-21(20)31-26(34)30-16-3-4-16)36-23-7-8-29-22-15-24(19(25(28)33)14-18(22)23)35-12-11-32-9-1-2-10-32/h5-8,13-16H,1-4,9-12H2,(H2,28,33)(H2,30,31,34) |
Clé InChI |
NWCMXIWNJWDAQM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
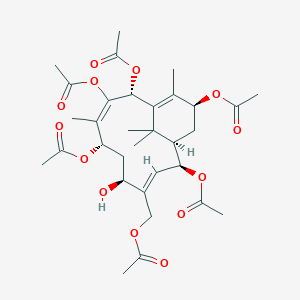
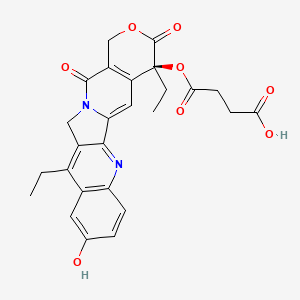
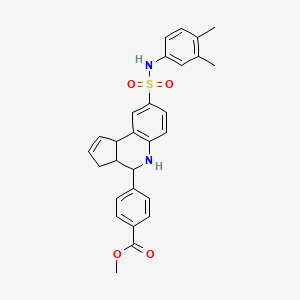
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)

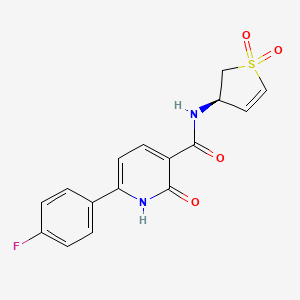
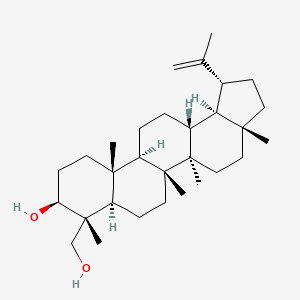
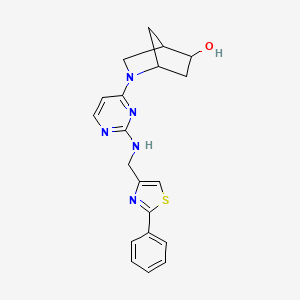
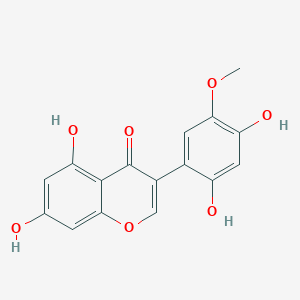



![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
